![molecular formula C8H16ClNO B2728698 [5-(Aminomethyl)-1-bicyclo[3.1.0]hexanyl]methanol;hydrochloride CAS No. 2460750-38-1](/img/structure/B2728698.png)
[5-(Aminomethyl)-1-bicyclo[3.1.0]hexanyl]methanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(Aminomethyl)-1-bicyclo[3.1.0]hexanyl]methanol;hydrochloride, also known as Baclofen, is a drug that is commonly used to treat muscle spasms and spasticity. This drug works by targeting the GABA-B receptors in the central nervous system. It is important to understand the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Baclofen.
Mecanismo De Acción
[5-(Aminomethyl)-1-bicyclo[3.1.0]hexanyl]methanol;hydrochloride works by targeting the GABA-B receptors in the central nervous system. It acts as an agonist at these receptors, which results in the inhibition of neurotransmitter release. This leads to a reduction in muscle tone and spasticity.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, which is an excitatory neurotransmitter. It also increases the release of GABA, which is an inhibitory neurotransmitter. This compound has been found to reduce muscle tone and spasticity, as well as improve muscle function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[5-(Aminomethyl)-1-bicyclo[3.1.0]hexanyl]methanol;hydrochloride has a number of advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, which makes it a good candidate for research. However, there are also limitations to using this compound in lab experiments. It has been found to have a number of side effects, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on [5-(Aminomethyl)-1-bicyclo[3.1.0]hexanyl]methanol;hydrochloride. One area of research is the development of new drugs that target the GABA-B receptors. Another area of research is the use of this compound in the treatment of other neurological disorders, such as epilepsy and Parkinson's disease. Additionally, research is needed to better understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
[5-(Aminomethyl)-1-bicyclo[3.1.0]hexanyl]methanol;hydrochloride is synthesized by the reaction of 4-chlorobenzyl chloride with cyclohexanone in the presence of sodium hydroxide to form 4-chlorobenzyl cyclohexanone. This intermediate is then reacted with hydroxylamine hydrochloride to form 4-chlorobenzyl cyclohexanone oxime. The final step involves the reaction of this oxime with sodium borohydride in the presence of acetic acid to form this compound.
Aplicaciones Científicas De Investigación
[5-(Aminomethyl)-1-bicyclo[3.1.0]hexanyl]methanol;hydrochloride has been widely researched for its therapeutic applications in the treatment of muscle spasms and spasticity. It has also been studied for its potential use in the treatment of alcoholism, drug addiction, and other neurological disorders. This compound has been found to be effective in reducing alcohol cravings and withdrawal symptoms.
Propiedades
IUPAC Name |
[5-(aminomethyl)-1-bicyclo[3.1.0]hexanyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-5-7-2-1-3-8(7,4-7)6-10;/h10H,1-6,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFZUPJVNUFNDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2(C1)CO)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N,N-bis(3-methylbutyl)prop-2-enamide](/img/structure/B2728615.png)
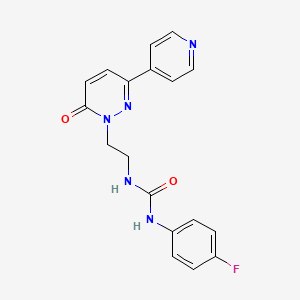
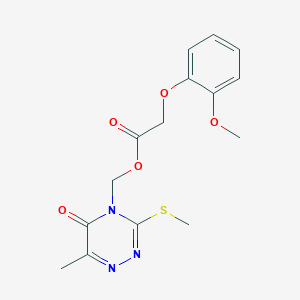
![4-[(4-Bromophenyl)sulfonyl]-6-chloro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2728619.png)
![1-(5-Fluoropyrimidin-2-yl)-4-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperazin-2-one](/img/structure/B2728621.png)
![6-[4-(1H-Imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2728622.png)
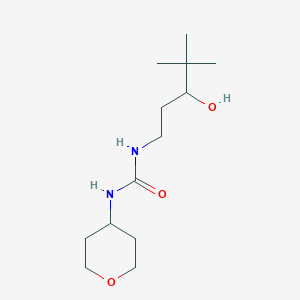
![5-phenethyl-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2728624.png)
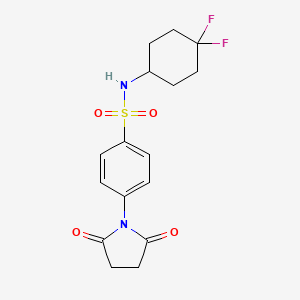
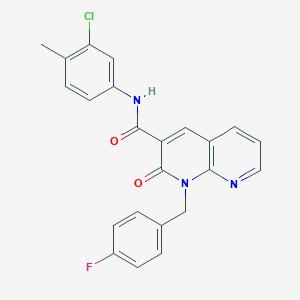
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2728628.png)
![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2728629.png)
![N-[5-(cyclohexylmethyl)-1,3,4-thiadiazol-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2728632.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2728635.png)